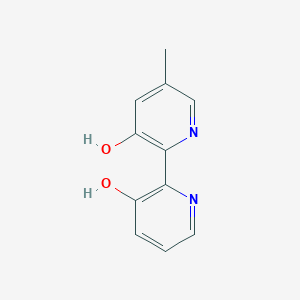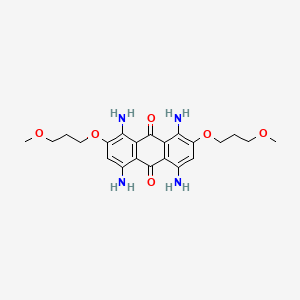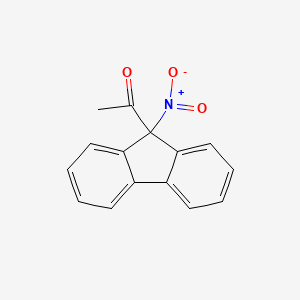
Fmoc-D-beta-homoSer(Me)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-beta-homoSer(Me)-OH: is a derivative of serine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-beta-homoSer(Me)-OH typically involves the protection of the amino group of D-beta-homoSerine with the Fmoc group. This can be achieved through the reaction of D-beta-homoSerine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of amino acid coupling and deprotection, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Fmoc-D-beta-homoSer(Me)-OH can undergo oxidation reactions, particularly at the hydroxyl group of the serine residue.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in substitution reactions, especially during peptide coupling processes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can be used.
Reduction: Reducing agents such as sodium borohydride might be employed.
Substitution: Coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (diisopropylcarbodiimide) are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of the serine residue.
Reduction: Reduced forms of any oxidized intermediates.
Substitution: Peptide bonds formed with other amino acids.
Scientific Research Applications
Chemistry
Fmoc-D-beta-homoSer(Me)-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the efficient construction of peptides and proteins.
Biology
In biological research, this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Medicine
In medicinal chemistry, peptides synthesized using this compound can be used to develop new drugs, particularly peptide-based therapeutics.
Industry
Industrially, this compound is valuable in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of Fmoc-D-beta-homoSer(Me)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions and is removed under mild basic conditions, allowing the amino group to participate in subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Ser-OH: Similar in structure but lacks the methyl group on the serine residue.
Fmoc-L-Ser-OH: The L-isomer of serine with an Fmoc protecting group.
Fmoc-D-Thr-OH: Threonine derivative with an Fmoc group, differing by an additional methyl group on the side chain.
Uniqueness
Fmoc-D-beta-homoSer(Me)-OH is unique due to the presence of the methyl group on the serine residue, which can influence the steric and electronic properties of the resulting peptides, potentially leading to different biological activities and stability profiles.
Properties
Molecular Formula |
C20H21NO5 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid |
InChI |
InChI=1S/C20H21NO5/c1-25-11-13(10-19(22)23)21-20(24)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)/t13-/m0/s1 |
InChI Key |
SPAKJEFERJUBAX-ZDUSSCGKSA-N |
Isomeric SMILES |
COC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
COCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


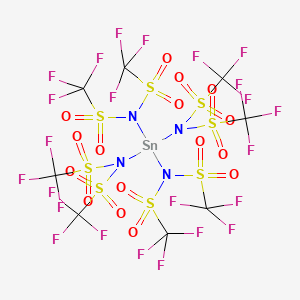

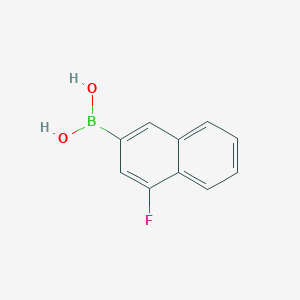
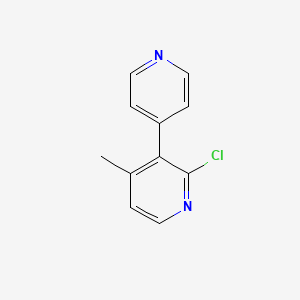
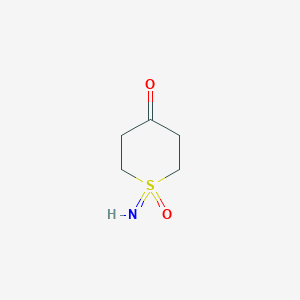
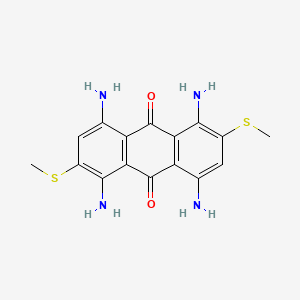

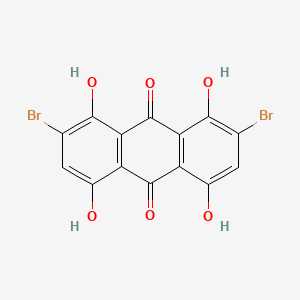
![(2R)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B13129392.png)
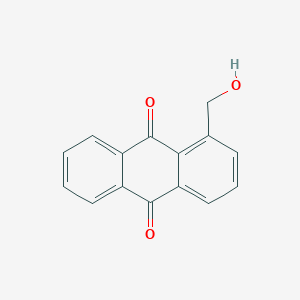
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-(6-aminohexanoylamino)acetate](/img/structure/B13129402.png)
